Saccharin 1-methylimidazole

描述

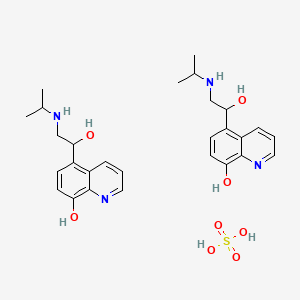

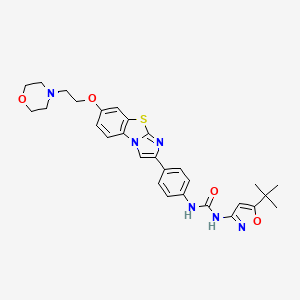

Saccharin 1-methylimidazole, also known as SMI, is a chemical activator commonly used in solid-phase synthesis of DNA and RNA oligonucleotides . It catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .

Synthesis Analysis

SMI is used as a coupling agent in the phosphoramidite method for oligonucleotide synthesis . This method is widely employed due to its efficiency and the stability of nucleoside phosphoramidites, which are used as building blocks .Molecular Structure Analysis

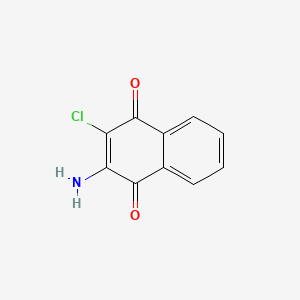

The molecular formula of SMI is C11H11N3O3S . It has a molecular weight of 265.29 g/mol . The InChIKey is DMSNKRPEUQVMNF-UHFFFAOYSA-N .Chemical Reactions Analysis

In the synthesis of DNA and RNA oligonucleotides, SMI catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .Physical And Chemical Properties Analysis

SMI has a molecular weight of 265.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 0 .科学研究应用

Ionic Liquid Lubricants

- Application: Saccharin derivatives like 1-alkyl-3-methylimidazolium saccharinates are used in creating halogen-free ionic liquid (IL) lubricants. These lubricants are environmentally friendly due to their biodegradability and reduced toxicity. They exhibit good lubrication properties for steel/steel and steel/copper friction pairs, making them suitable as 'green' alternatives to conventional IL lubricants.

- Reference: (Fan et al., 2015).

Synthesis of Polynucleotides

- Application: Saccharin and N-methylimidazole are used in the synthesis of polynucleotides. They facilitate the activation of phosphoramidite, involving nucleophilic catalysis and formation of reactive saccharin adducts. This process is essential in the coupling step of polynucleotide synthesis.

- Reference: (Russell et al., 2008).

Extraction of Lactic Acid

- Application: N-alkylsubstituted N-methylimidazolium saccharinates, such as [C8/10C1im][Sac], show potential as extractants of l-lactic acid from aqueous solutions. They form hydrophobic ionic liquids, suggesting their use in extraction media. This application is significant for lactic acid recovery in biotechnological processes.

- Reference: (Tonova et al., 2014).

Synthesis of Aminofurans

- Application: Saccharin is involved in the synthesis of highly functionalized aminofuran derivatives. The process includes protonation of intermediates in the reaction between alkyl isocyanides and dibenzoylacetylene, leading to vinylnitrilium cations. This has implications in medicinal chemistry and organic synthesis.

- Reference: (Yavari et al., 2003).

Neurobiological Research

- Application: Saccharin influences neurite extension by regulating microtubule organization in cultured neuronal cells. It promotes neurite extension in a dose-dependent manner, suggesting implications for understanding neuronal development and disorders.

- Reference: (Yamashita et al., 2013).

Ethanol Fermentation

- Application: Saccharin derivatives play a role in improving vanillin tolerance and ethanol fermentation performances in Saccharomyces cerevisiae strains. This is crucial for bioethanol production and yeast biotechnology.

- Reference: (Zheng et al., 2017).

安全和危害

属性

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSNKRPEUQVMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saccharin 1-methylimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran](/img/structure/B1680394.png)

![1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-](/img/structure/B1680395.png)

![Anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B1680396.png)